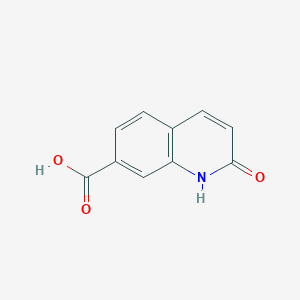

2-Hydroxyquinoline-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGOAXJDPXDELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyquinoline-7-carboxylic Acid

Foreword: Navigating the Landscape of a Niche Quinoline Derivative

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the physicochemical properties of 2-hydroxyquinoline-7-carboxylic acid. It is important to acknowledge from the outset that while the quinoline scaffold is of immense interest in medicinal chemistry, this particular isomer is not as extensively characterized in publicly accessible literature as some of its counterparts, such as the 4- and 8-substituted analogues.

Therefore, this guide adopts a dual-pronged approach. Firstly, it collates and presents the available information for this compound, including its fundamental identifiers and predicted properties. Secondly, where experimental data for the target molecule is scarce, we will draw upon established knowledge of the 2-hydroxyquinoline class and its isomers to provide a robust theoretical framework and detailed, field-proven experimental protocols. This will not only offer insights into the expected properties of this compound but also equip you with the practical methodologies to elucidate these properties in your own laboratories. Our focus is on the "how" and "why," empowering you to generate the data needed to advance your research.

Structural Identity and Tautomerism: The Core of 2-Hydroxyquinoline Chemistry

This compound, with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol , belongs to the family of heterocyclic aromatic compounds. A critical aspect of its chemistry, shared with other 2-hydroxyquinolines, is the phenomenon of lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the enol (2-hydroxyquinoline) and keto (2-oxo-1,2-dihydroquinoline or 2-quinolone) forms.

Caption: Tautomeric equilibrium of this compound.

In most solvent systems, particularly polar ones, the equilibrium strongly favors the more stable lactam (keto) form, 2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Consequently, the physicochemical properties discussed and the methodologies for their determination are primarily focused on this predominant tautomer.

Key Physicochemical Parameters: A Blend of Predicted and Analogous Data

The following table summarizes the known and predicted physicochemical properties of this compound. Where experimental data is unavailable, values for closely related isomers or general predictions are provided for context.

| Property | Value/Observation | Source/Comment |

| Molecular Formula | C₁₀H₇NO₃ | - |

| Molecular Weight | 189.17 g/mol | - |

| CAS Number | 320349-89-1 | [1] |

| Physical Appearance | Expected to be a solid at room temperature. | Based on related compounds. |

| Melting Point | Not experimentally determined. The related 2-oxo-1,2-dihydroquinoline-7-carbonitrile has a melting point of 249-252 °C (decomposes)[2]. The 4-carboxylic acid isomer has a melting point of >300 °C[3]. | A high melting point is anticipated due to the potential for strong intermolecular hydrogen bonding. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | The carboxylic acid moiety enhances polarity, but the quinoline ring is largely nonpolar. Solubility in aqueous bases (e.g., NaOH) is expected to be higher due to salt formation. |

| pKa | Not experimentally determined. | Two pKa values are expected: one for the carboxylic acid (likely in the range of 3-5) and another for the N-H proton of the quinolone ring (likely >10). For context, 8-hydroxyquinoline-2-carboxylic acid has pKa values of 3.92 and 10.14[4]. |

| LogP (Octanol-Water Partition Coefficient) | Predicted XlogP3: 1.3 | PubChem (CID 15593829) |

| Storage | Store at 2-8°C. | [5] |

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is crucial to not only present data but also to provide robust methodologies for its acquisition. The following sections detail the experimental workflows for determining the key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of purity and provides insights into the strength of the crystal lattice. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and use in biological assays. A systematic solubility assessment provides a comprehensive profile of its polarity.

Methodology: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO)).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification:

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).

-

Determine the concentration of the dissolved compound.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

pKa Determination

Rationale: The acid dissociation constants (pKa) are crucial for predicting the ionization state of a molecule at a given pH. This influences its solubility, membrane permeability, and interaction with biological targets. This compound has two ionizable protons: the carboxylic acid proton and the N-H proton of the quinolone ring.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration Setup:

-

Use a calibrated pH meter with a glass electrode.

-

Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen).

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Add small, precise volumes of the titrant to the sample solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points.

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic properties.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution and the solvent environment.

Expected Spectral Features: Based on related quinolone structures, this compound is expected to exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the aromatic system. The exact position and intensity of these bands will be influenced by the solvent polarity.

Methodology: UV-Vis Spectral Acquisition

-

Solvent Selection: Use spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, and water).

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M) in the chosen solvent.

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution from approximately 200 to 500 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Rationale: Many quinoline derivatives are fluorescent, a property that is highly sensitive to the molecular environment and can be exploited in various applications, including biological imaging.

Expected Properties: The fluorescence properties will depend on the extent of intramolecular charge transfer and the potential for excited-state proton transfer (ESIPT). The emission wavelength and quantum yield are key parameters to be determined.

Methodology: Fluorescence Spectral Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement:

-

Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission.

-

Calculate the quantum yield relative to the standard using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and provide information about the electronic environment of each nucleus.

Expected ¹H NMR Features (in DMSO-d₆):

-

Aromatic Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The specific chemical shifts and coupling patterns will depend on the substitution pattern.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 12 ppm).

-

N-H Proton: A broad singlet, likely in the range of δ 10-12 ppm.

Expected ¹³C NMR Features (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-180 ppm.

-

Carboxylic Acid Carbonyl: A signal in a similar range, δ 165-185 ppm.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm).

Methodology: NMR Spectral Acquisition

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (proton-decoupled).

-

For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Amide): A moderate band around 3200-3000 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide): Strong, sharp bands in the region of 1750-1650 cm⁻¹. Conjugation with the aromatic ring will likely shift these absorptions to lower wavenumbers.

-

C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Crystallography

Rationale: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. A variety of solvents should be screened.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

-

Conclusion and Future Outlook

This compound represents a structurally interesting but underexplored member of the quinoline family. This guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While direct experimental data remains limited, the provided methodologies, grounded in the established chemistry of related compounds, offer a clear path forward for researchers.

The elucidation of these fundamental properties is a critical first step in unlocking the potential of this molecule in drug discovery and materials science. We encourage the scientific community to undertake these characterizations and to share the data, thereby enriching our collective understanding of this and other valuable chemical entities.

References

The Multifaceted Biological Activities of 2-Hydroxyquinoline-7-Carboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, the 2-hydroxyquinoline-7-carboxylic acid core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this compound, including their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the structure-activity relationships that govern their potency, elucidate their mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to be an essential resource for researchers and drug development professionals working to harness the therapeutic potential of this versatile class of compounds.

Introduction: The this compound Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in a multitude of natural products and synthetic compounds with significant biological activities. The strategic placement of hydroxyl and carboxylic acid functional groups on this scaffold can profoundly influence its physicochemical properties and its interactions with biological targets. Specifically, the this compound moiety offers a unique combination of hydrogen bond donors and acceptors, as well as the potential for metal chelation, making it an attractive starting point for the design of new drugs.[1] The inherent versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological profile to target various disease states.

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2] The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes that are essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of this compound derivatives are mediated through several mechanisms, including:

-

Enzyme Inhibition: A prominent mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[3] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[3] By inhibiting hDHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to the arrest of cell growth.[3]

-

Induction of Apoptosis: Several studies have shown that these derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins and activating caspase cascades.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2]

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Anticancer Potency

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of bulky hydrophobic groups at the C2 position and appropriate substitutions on the benzo portion of the quinoline ring have been shown to be critical for inhibitory activity against dihydroorotate dehydrogenase.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoline carboxylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid derivative 3j | MCF-7 | Not specified (82.9% growth reduction) | [2] |

| Quinoline derivative 3a | HepG2 | ~10.3 (converted from 7.7 µg/ml) | [4] |

| Quinoline derivative 4a | HepG2 | ~10.3 (converted from 7.7 µg/ml) | [4] |

| Quinoline derivative 4b | HCT116 | ~19.0 (converted from 14.2 µg/ml) | [4] |

Note: The IC50 values were converted from µg/ml assuming an average molecular weight of 750 g/mol for illustrative purposes, as the exact molecular weights were not provided in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to 2-Hydroxyquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

In the vast and ever-expanding universe of heterocyclic chemistry, the quinoline nucleus stands as a cornerstone, a privileged scaffold from which a multitude of biologically active molecules have been born. Within this family, the hydroxyquinoline carboxylic acids represent a particularly intriguing class, marrying the chelating and hydrogen-bonding capabilities of the hydroxyl group with the ionizable and interactive nature of the carboxylic acid function. While certain isomers have been extensively studied, 2-Hydroxyquinoline-7-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-7-carboxylic acid) remains a comparatively enigmatic entity. This technical guide aims to consolidate the available, albeit sparse, information on this compound, providing a foundational understanding for researchers poised to explore its untapped potential in medicinal chemistry and drug discovery. While direct literature on its discovery and biological activity is limited, we can infer its properties and potential synthetic routes from the rich chemistry of its parent scaffold and isomeric relatives.

Physicochemical Properties and Structural Attributes

This compound, identified by the CAS Number 320349-89-1, possesses a unique structural arrangement that dictates its chemical behavior and potential biological interactions.

| Property | Value | Source |

| CAS Number | 320349-89-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | Inferred |

The molecule exists in a tautomeric equilibrium between the 2-hydroxyquinoline (enol) form and the 2-quinolone (keto) form. In solution and in the solid state, the equilibrium overwhelmingly favors the 2-quinolone tautomer due to the stability conferred by the amide-like functionality. This tautomerism is a critical consideration for its spectroscopic characterization and its interactions with biological targets.

Retrosynthetic Analysis and Plausible Synthetic Strategies

The Knorr Quinoline Synthesis: A Promising Route

The Knorr quinoline synthesis is a robust method for the preparation of 2-hydroxyquinolines (2-quinolones) via the acid-catalyzed cyclization of β-ketoanilides[5][6].

Proposed Reaction Scheme:

Caption: Proposed Knorr synthesis for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 3-Aminobenzoic acid is the logical precursor as its amino group will form the nitrogen of the quinoline ring, and the carboxylic acid at the meta position will ultimately reside at the 7-position of the quinoline core[7].

-

Reagent: A β-ketoester, such as diethyl malonate, would react with the aniline to form the necessary β-ketoanilide intermediate.

-

Catalyst: A strong acid like concentrated sulfuric acid is typically employed to facilitate the intramolecular electrophilic aromatic substitution (cyclization) onto the benzene ring, followed by dehydration to yield the 2-quinolone product[5].

Self-Validating Protocol Steps (Hypothetical):

-

Amide Formation: Condensation of 3-aminobenzoic acid with a suitable β-ketoester under thermal conditions to form the β-ketoanilide intermediate. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the new amide.

-

Cyclization: The isolated and purified β-ketoanilide is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) with heating. The cyclization can be monitored for the formation of the product, which would have a distinct retention time/factor compared to the starting material.

-

Work-up and Purification: The acidic reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization to precipitate the crude product. Purification would likely involve recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

The Friedländer Synthesis: An Alternative Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[8][9][10][11].

Proposed Reaction Scheme:

Caption: Proposed Friedländer synthesis for this compound.

Causality Behind Experimental Choices:

-

Starting Material: A key precursor for this route would be 3-amino-4-formylbenzoic acid. The ortho-amino aldehyde functionality is the cornerstone of the Friedländer synthesis.

-

Reagent: A simple compound with an activated methylene group, such as acetic anhydride or pyruvic acid, could serve as the two-carbon unit required to form the pyridine ring.

-

Catalyst: The reaction can be catalyzed by either acid or base, with the choice depending on the specific substrates and desired reaction conditions[9].

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the salient features of the spectroscopic data for this compound based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The proton on the nitrogen would likely appear as a broad singlet at high chemical shift. The carboxylic acid proton would also be a broad singlet, typically downfield (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR would reveal signals for the ten carbon atoms. The carbonyl carbons of the quinolone and the carboxylic acid would be the most downfield, typically in the range of 160-180 ppm.

IR Spectroscopy

The infrared spectrum would be characterized by:

-

A broad O-H stretching band from the carboxylic acid, likely overlapping with C-H stretches, in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching absorption for the quinolone carbonyl, typically around 1660 cm⁻¹.

-

Another strong C=O stretching absorption for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

-

N-H stretching from the quinolone amide, appearing as a medium band around 3100-3000 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry would be used to confirm the molecular formula (C₁₀H₇NO₃). The fragmentation pattern would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid and quinolone moieties, respectively.

Potential Biological Activity and Therapeutic Applications: An Extrapolation

While no specific biological activities have been reported for this compound, the broader family of quinoline carboxylic acids has a rich history in drug discovery.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology[12]. The specific substitution pattern of this compound could position it as a fragment or lead compound for targeting various kinases involved in cancer signaling pathways.

-

Antimicrobial and Antiviral Activity: Many quinoline derivatives exhibit potent antimicrobial and antiviral properties[13][14]. The ability of the hydroxyquinoline moiety to chelate metal ions is often implicated in these activities, as it can disrupt essential metalloenzymes in pathogens.

-

Inhibition of Signaling Pathways: Quinoline-based molecules have been identified as inhibitors of critical signaling pathways such as the Hedgehog-GLI pathway, which is implicated in several cancers[11].

Caption: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound represents a tantalizing yet underexplored molecule within the vast chemical space of quinoline derivatives. The lack of extensive literature presents both a challenge and an opportunity. The immediate future of research on this compound should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a reliable and scalable synthesis is the most critical next step. This should be accompanied by a comprehensive spectroscopic and crystallographic characterization to provide a definitive reference for future studies.

-

Biological Screening: A broad-based biological screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, topoisomerases) would be invaluable in uncovering its potential therapeutic applications.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, the generation of a library of derivatives with modifications at various positions will be crucial for developing a comprehensive SAR and optimizing any identified biological activity.

References

- 1. This compound | 320349-89-1 [chemicalbook.com]

- 2. [320349-89-1], MFCD11557271, this compound [combi-blocks.com]

- 3. This compound suppliers & manufacturers in China [chemicalbook.com]

- 4. 320349-89-1[2-Oxo-1,2-dihydroquinoline-7-carboxylic acid]- Acmec Biochemical [acmec.com.cn]

- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Knorr Quinoline Synthesis [drugfuture.com]

- 7. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Friedlaender Synthesis [organic-chemistry.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxyquinoline-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Architecture

2-Hydroxyquinoline-7-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted quinoline, its derivatives are explored for a wide range of biological activities. The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, biological function, and for ensuring quality control in synthetic applications. Spectroscopic analysis, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the definitive toolkit for this characterization.

This guide offers a detailed examination of the spectroscopic signature of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, providing field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as a self-validating system, where data from each technique corroborates the others to build a complete and trustworthy molecular portrait.

A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the 2-hydroxyquinoline (enol) form and the 2-oxo-1,2-dihydroquinoline (keto or amide) form. Spectroscopic evidence overwhelmingly indicates that the keto tautomer is the predominant form in most conditions, a crucial insight for accurate spectral interpretation.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information on the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve polar, aromatic carboxylic acids. Crucially, it allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and the amide (-NH) groups, which would be lost in solvents like D₂O.[1]

-

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly in the crowded aromatic region.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will reveal distinct signals for the amide, carboxylic acid, and the five aromatic protons. The predominance of the keto tautomer is confirmed by the presence of an N-H signal, rather than an O-H signal from the enol form on the ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights & Causality |

| -COOH | ~12.0 - 14.0 | Broad Singlet (br s) | Highly deshielded due to the acidic nature and hydrogen bonding. Its broadness is characteristic of an exchangeable proton.[2] |

| -NH | ~11.0 - 12.0 | Broad Singlet (br s) | The chemical shift is characteristic of an amide proton. Its presence strongly supports the 2-oxo-quinolone tautomer. |

| H8 | ~8.0 - 8.2 | Singlet (or narrow d) | Deshielded by the anisotropic effect of the adjacent carboxylic acid group. Appears as a singlet due to minimal coupling with other protons. |

| H5 | ~7.9 - 8.1 | Doublet (d) | Experiences deshielding from the fused aromatic system and the electron-withdrawing nature of the amide carbonyl. |

| H6 | ~7.6 - 7.8 | Doublet of doublets (dd) | Coupled to both H5 and H8 (if meta-coupling is resolved). Its chemical shift is influenced by its position relative to both rings. |

| H4 | ~7.7 - 7.9 | Doublet (d) | Deshielded by the adjacent amide nitrogen and carbonyl group. Coupled to H3. |

| H3 | ~6.4 - 6.6 | Doublet (d) | Significantly shielded relative to other aromatic protons, as it is adjacent to the electron-donating NH group and is a vinylogous beta-proton to the carbonyl. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of the two distinct carbonyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights & Causality |

| -COOH | ~165 - 175 | Characteristic chemical shift for a carboxylic acid carbon.[2] |

| C2 (-C=O) | ~160 - 165 | Chemical shift is consistent with an amide or lactam carbonyl carbon, further confirming the keto tautomer. |

| Aromatic C | ~115 - 150 | Multiple signals corresponding to the quinoline ring carbons. Quaternary carbons (C4a, C7, C8a) will have lower intensity. |

| C3 | ~115 - 125 | Shielded due to its position adjacent to the electron-donating NH group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) is a modern, preferred method requiring minimal sample preparation.[3] Alternatively, the traditional KBr-pellet method can be used.

-

Rationale: ATR provides high-quality, reproducible spectra from a small amount of solid sample with no dilution required, ensuring the observed vibrational modes are intrinsic to the compound.

Spectral Interpretation: A Vibrational Fingerprint

The IR spectrum of this compound provides definitive evidence for both the carboxylic acid and the cyclic amide (lactam) functional groups, confirming the dominant keto tautomer.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Band Characteristics | Causality & Significance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[2][4][5] |

| N-H Stretch (Amide) | 3100 - 3300 | Moderate, sharp | Often superimposed on the broad O-H stretch. Its presence is a direct indicator of the 2-oxo-quinolone tautomer. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, moderate | Corresponds to the stretching vibrations of the C-H bonds on the quinoline ring.[6] |

| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Strong, sharp | The position is typical for an aromatic carboxylic acid involved in hydrogen bonding.[4] |

| C=O Stretch (Amide/Lactam) | 1650 - 1680 | Strong, sharp | This distinct carbonyl absorption, at a lower frequency than the acid's C=O, is unambiguous proof of the cyclic amide structure. |

| C=C/C=N Stretches (Ring) | 1450 - 1620 | Multiple, moderate-strong | These absorptions are characteristic of the quinoline aromatic system.[6] |

| C-O Stretch / O-H Bend | 1200 - 1440 | Moderate | Complex signals in the fingerprint region arising from C-O stretching and O-H in-plane bending of the carboxylic acid group.[4] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.

Experimental Protocol: Choosing the Right Ionization

-

Ionization Technique: Electrospray Ionization (ESI) is the most suitable method.[7][8]

-

Causality: this compound is a polar, relatively non-volatile, and thermally sensitive molecule. ESI is a "soft" ionization technique that transfers the analyte from a solution phase to the gas phase as an ion with minimal fragmentation, making it ideal for observing the intact molecular ion.[8][9][10] It can be run in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).

-

-

Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination, allowing for molecular formula confirmation.

Spectral Interpretation

The molecular formula is C₁₀H₇NO₃, with a monoisotopic mass of approximately 189.04 Da.[11]

| Ion | Expected m/z | Mode | Significance |

| [M+H]⁺ | ~190.05 | Positive | The protonated molecular ion; confirms the molecular weight. |

| [M-H]⁻ | ~188.03 | Negative | The deprotonated molecular ion; often readily formed from the acidic carboxylic acid and NH groups. |

| [M+H - H₂O]⁺ | ~172.04 | Positive | A common fragment resulting from the loss of a water molecule from the protonated parent ion. |

| [M+H - CO₂]⁺ | ~146.06 | Positive | Fragmentation via the loss of carbon dioxide from the carboxylic acid group.[12] |

| [M+H - COOH]⁺ | ~145.05 | Positive | Loss of the entire carboxyl radical (45 Da), a characteristic fragmentation pathway for carboxylic acids.[12][13] |

Integrated Analysis Workflow and Conclusion

The unambiguous structural confirmation of this compound is achieved not by a single technique, but by the logical integration of all spectroscopic data. The workflow below illustrates this self-validating process.

Caption: Integrated workflow for spectroscopic characterization.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 7. pharmafocuseurope.com [pharmafocuseurope.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 12. chempap.org [chempap.org]

- 13. scienceready.com.au [scienceready.com.au]

A Comprehensive Guide to the Quantum Chemical Analysis of 2-Hydroxyquinoline-7-carboxylic Acid: A Theoretical and Spectroscopic Approach

Abstract

This technical guide provides a detailed protocol for the comprehensive quantum chemical and spectroscopic characterization of 2-Hydroxyquinoline-7-carboxylic acid. This molecule, a derivative of the versatile quinoline scaffold, is of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for its theoretical and experimental analysis. We delve into the structural, vibrational, and electronic properties of this compound through a synergistic approach, combining Density Functional Theory (DFT) calculations with proposed experimental validation via Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind the selection of computational methods and experimental techniques is thoroughly explained, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of this compound

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The introduction of hydroxyl and carboxylic acid functional groups to the quinoline core, as in this compound, imparts unique physicochemical properties that are crucial for its potential applications. These functional groups can engage in hydrogen bonding, act as proton donors or acceptors, and chelate metal ions, making the molecule a candidate for drug design and the development of novel functional materials.

A critical aspect of 2-hydroxyquinoline derivatives is the potential for lactam-lactim tautomerism. The molecule can exist in equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms. The position of this equilibrium is sensitive to the molecular environment, such as the solvent, and significantly influences the molecule's spectroscopic and electronic properties. Quantum chemical studies are indispensable for elucidating the relative stabilities of these tautomers and for accurately predicting the molecular properties.

This guide will systematically outline the process for a thorough investigation of this compound, beginning with its synthesis and culminating in a detailed analysis of its electronic structure and reactivity.

Methodologies: A Dual Approach to Characterization

A robust understanding of a molecule's properties is best achieved by combining theoretical calculations with experimental validation. The following sections detail the proposed synthetic route, spectroscopic measurements, and the computational protocol for this compound.

Proposed Synthesis of this compound

While various methods exist for the synthesis of quinoline derivatives, a common approach involves the cyclization of an appropriate aniline precursor. For this compound, a plausible synthetic route can be adapted from established procedures for similar compounds. One such general method is the Conrad-Limpach synthesis.

Experimental Protocol: Proposed Synthesis

-

Starting Materials: 3-aminobenzoic acid and a suitable β-ketoester (e.g., diethyl malonate).

-

Step 1: Condensation: React 3-aminobenzoic acid with diethyl malonate under acidic or thermal conditions to form an intermediate enamine.

-

Step 2: Cyclization: Heat the enamine intermediate at a high temperature (typically >250 °C) to induce thermal cyclization, yielding the ethyl ester of 2,4-dihydroxyquinoline-7-carboxylic acid.

-

Step 3: Hydrolysis and Decarboxylation: While the initial product is a dihydroxy derivative, selective reactions can be employed to obtain the target molecule. A more direct approach might involve variations of the Doebner-von Miller reaction or other named reactions for quinoline synthesis, tailored to the specific precursors.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain a crystalline solid.

-

Characterization: The final product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Spectroscopic Analysis: The Experimental Fingerprint

FT-IR and UV-Vis spectroscopy provide characteristic fingerprints of the molecule's vibrational and electronic properties, respectively. These experimental spectra are crucial for validating the results of the quantum chemical calculations.

Experimental Protocol: Spectroscopic Measurements

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a solid sample of the purified this compound.

-

Acquire the FT-IR spectrum using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 2 cm⁻¹.[1]

-

Identify the characteristic vibrational frequencies for the functional groups present, such as the O-H, C=O, C-O, and N-H stretches, as well as the aromatic C-H and C=C vibrations.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Prepare dilute solutions of this compound in solvents of varying polarity (e.g., ethanol, acetonitrile, and water).

-

Record the UV-Vis absorption spectra over a wavelength range of 200-400 nm.[1]

-

Determine the wavelength of maximum absorption (λmax) in each solvent.

-

The solvent-dependent shifts in λmax can provide insights into the nature of the electronic transitions and the effects of solvent polarity on the molecule's electronic structure.

-

Quantum Chemical Calculations: The Theoretical Framework

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Computational Protocol: DFT Calculations

-

Software: All calculations can be performed using a standard quantum chemistry software package, such as Gaussian.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions and polarization functions, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.[3]

-

Geometry Optimization:

-

The initial molecular structure of this compound (in both lactim and lactam forms) should be built and subjected to geometry optimization without any symmetry constraints.

-

The optimization should be performed in the gas phase to represent an isolated molecule.

-

A vibrational frequency calculation must be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Vibrational Analysis:

-

The calculated vibrational frequencies from the frequency calculation should be scaled by an appropriate factor (typically around 0.96) to account for anharmonicity and the approximations inherent in the theoretical method.[4]

-

The scaled theoretical frequencies can then be compared with the experimental FT-IR spectrum for validation.

-

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be calculated and visualized to identify the electron-rich and electron-deficient regions of the molecule. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[6]

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized geometry to predict the electronic absorption spectrum. The calculated excitation energies and oscillator strengths can be compared with the experimental UV-Vis spectrum.

-

Results and Discussion: A Predictive Analysis

This section presents the expected outcomes of the proposed quantum chemical studies on this compound, based on established principles and data from analogous compounds.

Molecular Geometry and Tautomerism

The geometry optimization is expected to yield the bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. A key point of investigation is the relative stability of the lactim (2-hydroxy) and lactam (2-oxo) tautomers. Theoretical calculations on the parent 2-hydroxyquinoline have shown that while the lactim form may be slightly more stable in the gas phase, the lactam form is significantly favored in polar solvents. A similar trend is anticipated for this compound. The calculated energies of both optimized tautomers will determine the more stable form under theoretical gas-phase conditions.

Table 1: Predicted Key Geometrical Parameters for this compound (Lactim form)

| Parameter | Bond | Predicted Value (Å) |

|---|---|---|

| Bond Length | C2-O | 1.35 |

| O-H (hydroxyl) | 0.97 | |

| C7-C(OOH) | 1.48 | |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.36 |

| | O-H (carboxyl) | 0.98 |

Vibrational Spectrum Analysis

The calculated vibrational frequencies, when scaled, are expected to show good agreement with the experimental FT-IR spectrum. The characteristic vibrational modes will provide a clear "fingerprint" of the molecule.

Table 2: Predicted and Expected Experimental FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | ~3000 (broad) | 3300-2500 (broad)[7] |

| O-H stretch (hydroxyl) | ~3400 | ~3400 |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C=O stretch (carboxylic acid) | ~1710 | 1760-1690[7] |

| C=C/C=N stretch (ring) | 1620-1450 | 1620-1450 |

| C-O stretch (carboxylic acid) | ~1250 | 1320-1210[7] |

| O-H bend (carboxylic acid) | ~1420 | 1440-1395[7] |

The broadness of the carboxylic acid O-H stretch is a result of strong intermolecular hydrogen bonding, leading to the formation of dimers in the solid state.[7]

Electronic Structure and Reactivity

The electronic properties derived from DFT calculations provide deep insights into the molecule's reactivity, stability, and optical properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO is expected to be localized primarily on the quinoline ring system and the hydroxyl group, indicating these are the regions most susceptible to electrophilic attack. The LUMO is likely distributed over the quinoline ring and the carboxylic acid group. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher reactivity.[5]

Molecular Electrostatic Potential (MEP)

The MEP surface visually represents the charge distribution. The regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the hydroxyl and carboxylic acid groups, highlighting them as sites for nucleophilic attack.[6]

Simulated UV-Vis Spectrum

The TD-DFT calculations will predict the electronic transitions responsible for the UV-Vis absorption. For quinoline derivatives, transitions are typically of the π → π* type. The predicted λmax should correlate with the experimental data, and any solvatochromic shifts (changes in λmax with solvent polarity) observed experimentally can be rationalized by considering the calculated changes in the dipole moment upon electronic excitation.

Visualization of Workflows and Concepts

To clarify the relationships between the different stages of this comprehensive analysis, the following diagrams are provided.

Caption: A workflow diagram illustrating the synergy between experimental and computational methods.

Caption: Key quantum chemical properties investigated in this guide.

Conclusion

This technical guide has outlined a comprehensive, dual-pronged approach for the in-depth study of this compound, integrating quantum chemical calculations with proposed experimental spectroscopic analysis. By following the detailed protocols for synthesis, FT-IR and UV-Vis spectroscopy, and DFT calculations, researchers can obtain a thorough understanding of the molecule's structural, vibrational, and electronic properties. The predictive power of DFT, when validated by experimental data, provides a reliable framework for elucidating the behavior of this and other complex organic molecules, thereby accelerating research and development in medicinal chemistry and materials science.

References

potential therapeutic targets of 2-Hydroxyquinoline-7-carboxylic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxyquinoline-7-carboxylic acid

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This compound, a specific derivative, presents a compelling case for therapeutic exploration due to its structural similarities to established pharmacophores. This guide synthesizes current knowledge on related quinoline compounds to logically infer and prioritize potential therapeutic targets for this compound. We will delve into the mechanistic rationale for each proposed target, its relevance in human disease, and provide robust, step-by-step experimental workflows for validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising molecule.

Introduction: The Scientific Premise of this compound

This compound is a heterocyclic aromatic compound featuring a quinoline core. A critical aspect of its chemistry is the tautomeric equilibrium between the lactim (2-hydroxyquinoline) and lactam (2-quinolone or quinolin-2(1H)-one) forms.[1] This equilibrium, influenced by the solvent environment, is pivotal as it dictates the molecule's hydrogen bonding capabilities and its potential interactions with biological targets.

The true therapeutic promise of this molecule is illuminated by its structural relationship to kynurenic acid (KYNA), an endogenous metabolite of tryptophan.[2][3] KYNA is a well-characterized neuroactive compound with a broad-spectrum antagonistic activity at excitatory amino acid receptors.[2][4] This structural analogy forms the primary basis for our exploration of this compound as a potential modulator of similar neurological pathways. Furthermore, the broader family of quinoline derivatives has demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects, suggesting a rich and diverse target landscape.[1][5][6]

This guide will systematically deconstruct these possibilities, presenting a series of data-driven hypotheses on the primary therapeutic targets of this compound.

Inferred Therapeutic Targets: A Rationale-Driven Exploration

Based on structural analogy and the established pharmacology of related compounds, we can identify several high-priority target classes for this compound.

Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate)

Scientific Rationale: The most direct line of reasoning stems from the compound's structural similarity to kynurenic acid. KYNA is a potent antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and also blocks α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][3][4][7] This activity is responsible for its powerful antiexcitotoxic and anticonvulsant properties.[2] The quinoline core of this compound, combined with the acidic carboxylic acid group, may mimic the binding mode of KYNA at these critical neuronal receptors.

Therapeutic Relevance: Dysregulation of glutamatergic neurotransmission is a central pathology in numerous neurological and psychiatric disorders. Targeting these receptors could be beneficial for:

-

Neurodegenerative Diseases: Conditions like Huntington's, Alzheimer's, and Parkinson's disease are characterized by excitotoxic neuronal death, which could be mitigated by a glutamate receptor antagonist.[7][8]

-

Epilepsy: By reducing excessive neuronal excitation, the compound could have anticonvulsant effects.[2]

-

Schizophrenia: The "glutamate hypothesis" of schizophrenia suggests that NMDA receptor hypofunction is a key contributor to the disease's symptoms.[2]

Signaling Pathway Visualization: NMDA Receptor

References

- 1. benchchem.com [benchchem.com]

- 2. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Historical Perspective on Quinoline-Based Compounds in Research: From Coal Tar to Cutting-Edge Therapeutics

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4][5] Its journey from a constituent of coal tar to a privileged structure in a multitude of therapeutic agents is a testament to over a century of chemical ingenuity and pharmacological exploration.[1][6] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive historical perspective on quinoline-based compounds. We will delve into the core of its discovery, the evolution of its synthesis, and the ever-expanding landscape of its applications, offering field-proven insights into the causality behind key experimental choices and developmental milestones.

The Dawn of an Era: Discovery and Structural Elucidation

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol".[6][7][8] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of quinine, an alkaloid from the bark of the Cinchona tree, with potassium hydroxide, naming it "Chinolein".[8] It wasn't until the latter half of the 19th century that the chemical structure of quinoline as a fusion of a benzene and a pyridine ring was proposed, a crucial step that paved the way for synthetic exploration.[6]

The Pillars of Synthesis: Classical Name Reactions

The late 19th century was a period of intense creativity in organic synthesis, giving rise to several foundational methods for constructing the quinoline core. These reactions, still relevant today, provided the chemical tools necessary to explore the vast chemical space of quinoline derivatives.

The Skraup Synthesis (1880)

One of the earliest and most direct methods for synthesizing quinoline was developed by the Czech chemist Zdenko Hans Skraup.[3][9] The archetypal Skraup reaction involves the heating of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11] The reaction is notoriously exothermic and often requires a moderator like ferrous sulfate to control its vigor.[9][10]

The underlying mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein.[7][10][11] Aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[3][10]

Experimental Protocol: Skraup Synthesis of Quinoline [3]

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional).

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a reaction vessel equipped with a reflux condenser.

-

Add nitrobenzene as the oxidizing agent. Ferrous sulfate can be added to moderate the reaction.

-

Heat the mixture cautiously. The reaction is exothermic and may require cooling to control the rate.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Isolate the quinoline from the reaction mixture through steam distillation and subsequent purification.

-

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. jddtonline.info [jddtonline.info]

- 6. biosynce.com [biosynce.com]

- 7. One moment, please... [iipseries.org]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold

An In-Depth Technical Guide to the Experimental Applications of 2-Hydroxyquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic compound built upon a quinoline core. The strategic placement of a hydroxyl group at the 2-position and a carboxylic acid at the 7-position endows this molecule with unique chemical reactivity and significant potential across various scientific domains. While its isomer, 8-hydroxyquinoline, is widely recognized as a potent metal-chelating agent and fluorescent probe, this compound presents its own distinct opportunities as a versatile synthetic intermediate in medicinal chemistry and as a scaffold for the development of novel enzyme inhibitors.[1][2]

This guide provides a detailed exploration of the core applications of this compound, moving from its fundamental properties and handling to specific, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering researchers to not only execute experiments but also to innovate upon these foundational techniques.

Physicochemical Properties and Essential Handling

Understanding the fundamental properties of this compound is critical for its effective use in any experimental setting. The compound is typically a solid at room temperature with high thermal stability, a characteristic influenced by intramolecular hydrogen bonding.[1]

| Property | Value | Reference |

| CAS Number | 320349-89-1 | [3] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Solid, typically pale yellow to reddish-yellow powder | [2] |

| Melting Point | > 300 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [1] |

| Storage | Store in a cool, dry, dark place, protected from moisture | [1][2] |

Protocol 1: Preparation of Stock Solutions

The accuracy of any experiment begins with the precise preparation of reagents. Due to its limited aqueous solubility, a polar organic solvent is required to prepare a stock solution of this compound.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions for most biological assays. Its high polarity effectively solvates the molecule, and it is miscible with the aqueous buffers typically used in these experiments.

Step-by-Step Methodology:

-

Tare the Vial: Accurately weigh an empty, sterile microcentrifuge tube or glass vial.

-

Weigh the Compound: Carefully add the desired amount of this compound powder to the vial. For example, to prepare a 10 mM stock solution, weigh out 1.8917 mg for 1 mL of solvent.

-

Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a sonicating water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Application I: A Versatile Intermediate in Medicinal Chemistry

The dual functionality of the hydroxyl and carboxylic acid groups makes this compound a valuable starting material for synthesizing more complex molecules and compound libraries.[1][4] These reactive sites allow for a wide range of chemical transformations, including esterification, amidation, and etherification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

Protocol 2: Synthesis of a Carboxamide Derivative via Amide Coupling

This protocol details a representative workflow for coupling the carboxylic acid moiety with a primary amine to form a carboxamide derivative, a common structural motif in pharmacologically active compounds.

Causality: Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions to produce high yields.

Caption: General experimental workflow for amide coupling synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to act as a non-nucleophilic base. Stir for 5 minutes.

-

Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C (ice bath).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel to yield the pure carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: Screening for Metalloenzyme Inhibition

The 8-hydroxyquinoline scaffold is a well-established metal-binding pharmacophore used in the design of inhibitors for metalloenzymes.[6] By analogy, the nitrogen atom of the quinoline ring and the adjacent hydroxyl group in the 2-hydroxyquinoline tautomer can form a bidentate chelation site for essential metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺) within an enzyme's active site. This makes this compound and its derivatives promising candidates for screening as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[6][7]

References

- 1. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

Application Notes and Protocols for 2-Hydroxyquinoline-7-carboxylic Acid in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Versatile Platform for Fluorescent Probes

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in the development of fluorescent probes for biological imaging.[1][2][3] Its rigid structure provides a high fluorescence quantum yield, while the nitrogen atom and various substitution patterns allow for fine-tuning of its photophysical properties and biological targeting.[4][5] Derivatives of hydroxyquinoline, in particular, have garnered significant attention as chemosensors for metal ions and as indicators of the local microenvironment.[1][6]

This guide focuses on the potential applications of 2-Hydroxyquinoline-7-carboxylic acid , a less-explored isomer, in the realm of fluorescence microscopy. While extensive data exists for its 8-hydroxy counterpart, the principles of fluorescence modulation and the strategic placement of the hydroxyl and carboxylic acid moieties on the 2-hydroxy-7-carboxylic acid scaffold suggest a unique set of potential applications. The hydroxyl group can act as a proton donor and a metal chelation site, while the carboxylic acid provides a handle for bioconjugation or can participate in pH-dependent fluorescence changes.

These notes will provide a theoretical framework and practical starting protocols for researchers to explore the utility of this compound as a novel fluorescent probe. The information presented is based on the well-established principles of related quinoline derivatives and should be adapted and optimized for specific experimental contexts.

Hypothesized Photophysical Properties